molecular formula C16H17ClN4O B2561715 2-chloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide CAS No. 1798034-64-6

2-chloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Cat. No.: B2561715
CAS No.: 1798034-64-6
M. Wt: 316.79
InChI Key: ISJQDRDOZPKTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group attached to the benzamide moiety, along with a pyrrolidinyl-pyrimidinyl substituent

Mechanism of Action

    Target of Action

    Pyrimidine derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . Pyrrolidine derivatives often show significant pharmacological activity .

    Mode of Action

    Pyrimidine and pyrrolidine derivatives can act as antagonists of various receptors and inhibit a wide range of enzymes .

    Biochemical Pathways

    These compounds can affect various biochemical pathways due to their broad-spectrum biological activities .

    Pharmacokinetics

    The ADME properties of these compounds can vary widely and would depend on their specific chemical structures .

    Result of Action

    The molecular and cellular effects of these compounds can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

    Action Environment

    The action, efficacy, and stability of these compounds can be influenced by various environmental factors, although specific details would depend on the exact chemical structure of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves a multi-step process:

    Formation of the Pyrimidine Intermediate: The initial step involves the synthesis of the pyrimidine intermediate. This can be achieved by reacting 2-chloropyrimidine with pyrrolidine under basic conditions to form 2-(pyrrolidin-1-yl)pyrimidine.

    Benzamide Formation: The next step involves the formation of the benzamide moiety. This can be done by reacting 2-chlorobenzoyl chloride with an appropriate amine to form the benzamide intermediate.

    Coupling Reaction: Finally, the pyrimidine intermediate is coupled with the benzamide intermediate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the benzamide moiety can undergo nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides. Reduction reactions can also occur, potentially reducing the pyrimidine ring or the benzamide moiety.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

Major Products

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Reduced forms of the pyrimidine or benzamide moieties.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be investigated for its activity against various biological targets, including enzymes, receptors, and ion channels.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(pyrimidin-4-ylmethyl)benzamide
  • 2-chloro-N-((2-(morpholin-1-yl)pyrimidin-4-yl)methyl)benzamide
  • 2-chloro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is unique due to the presence of the pyrrolidinyl group, which may confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c17-14-6-2-1-5-13(14)15(22)19-11-12-7-8-18-16(20-12)21-9-3-4-10-21/h1-2,5-8H,3-4,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJQDRDOZPKTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.